molecular formula C19H19N3O2S B12186410 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide

Cat. No.: B12186410
M. Wt: 353.4 g/mol
InChI Key: QKYQTXRCXMDONN-UHFFFAOYSA-N
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Description

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide is a complex organic compound characterized by its unique quinoxaline core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the propanamide side chain and the methylthio group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline core or the propanamide side chain.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a wide range of functionalized quinoxaline compounds.

Scientific Research Applications

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The methylthio group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
  • 4-((4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide stands out due to its unique combination of the quinoxaline core, propanamide side chain, and methylthio group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C19H19N3O2S/c1-22-17-9-4-3-8-15(17)21-16(19(22)24)10-11-18(23)20-13-6-5-7-14(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)

InChI Key

QKYQTXRCXMDONN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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